molecular formula C16H23N3O2 B11094739 2-(Morpholin-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone

2-(Morpholin-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B11094739
M. Wt: 289.37 g/mol
InChI Key: ZMAJORDYSBEFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholin-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features both morpholine and piperazine rings

Preparation Methods

The synthesis of 2-(Morpholin-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the reaction of morpholine and 4-phenylpiperazine with an appropriate ethanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Morpholin-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

2-(Morpholin-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

2-(Morpholin-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone can be compared with other similar compounds, such as:

  • 2-(Morpholin-4-yl)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(Morpholin-4-yl)-1-(4-ethylpiperazin-1-yl)ethanone

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

2-morpholin-4-yl-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C16H23N3O2/c20-16(14-17-10-12-21-13-11-17)19-8-6-18(7-9-19)15-4-2-1-3-5-15/h1-5H,6-14H2

InChI Key

ZMAJORDYSBEFQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.